REACTION_CXSMILES
|
[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=2)[CH:2]=1.Br>C(O)(=O)C>[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH:2]=1
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Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)OC1=CC=C(C=C1)OC)C
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
ice water
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to react
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 5 hours
|
Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction solution
|
Type
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EXTRACTION
|
Details
|
extracted three times with 150 ml of methylene chloride each time
|
Type
|
WASH
|
Details
|
The organic solution is washed three times with 150 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 150 ml of saturated sodium bicarbonate solution, dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude product
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)OC1=CC=C(C=C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |